2-Ethyl-6-methylbenzoic acid

Description

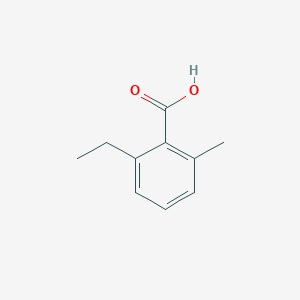

2-Ethyl-6-methylbenzoic acid is an organic compound with the molecular formula C10H12O2 It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the second position and a methyl group at the sixth position on the benzene ring

Properties

IUPAC Name |

2-ethyl-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDNRIZDWFLMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene derivatives, followed by oxidation. For instance, 2-ethyl-6-methylbenzoyl chloride can be synthesized and then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes that ensure high yield and purity. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step is common. The subsequent oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions. For example, reaction with ethanol in the presence of sulfuric acid yields ethyl 2-ethyl-6-methylbenzoate :

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| Ethanol, HSO, reflux | Ethyl 2-ethyl-6-methylbenzoate | ~85% |

Halogenation

The aromatic ring undergoes electrophilic substitution, with bromination occurring preferentially at the 4-position (para to the carboxylic acid group) due to the directing effects of the substituents:

| Reagent/Condition | Product | Regioselectivity | Reference |

|---|---|---|---|

| Br, FeBr, 0–25°C | 4-Bromo-2-ethyl-6-methylbenzoic acid | Para to -COOH |

Reduction

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH):

| Reagent/Condition | Product | Notes | Reference |

|---|---|---|---|

| LiAlH, dry ether, reflux | 2-Ethyl-6-methylbenzyl alcohol | Requires anhydrous conditions |

Electrophilic Aromatic Substitution

The methyl and ethyl groups activate the ring toward electrophiles. Nitration with HNO/HSO yields derivatives substituted at the 4-position:

| Reagent/Condition | Product | Position | Reference |

|---|---|---|---|

| HNO (conc.), HSO, 50°C | 4-Nitro-2-ethyl-6-methylbenzoic acid | Para to -COOH |

Decarboxylation

Thermal decarboxylation at high temperatures (200–300°C) produces 2-ethyl-6-methyltoluene :

| Condition | Product | Byproduct | Reference |

|---|---|---|---|

| 250°C, inert atmosphere | 2-Ethyl-6-methyltoluene | CO |

Salt Formation

Reacts with bases (e.g., NaOH) to form water-soluble salts:

| Base | Product | Application | Reference |

|---|---|---|---|

| NaOH | Sodium 2-ethyl-6-methylbenzoate | Improved solubility for industrial use |

Cross-Coupling Reactions

The brominated derivative (4-Bromo-2-ethyl-6-methylbenzoic acid) participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

| Catalyst | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh), KCO | Biaryl derivatives | 70–90% |

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Ethyl-6-methylbenzoic acid is as an intermediate in organic synthesis. It serves as a building block for the production of more complex molecules:

- Pharmaceuticals : The compound is utilized in synthesizing various pharmaceutical agents due to its ability to participate in electrophilic aromatic substitution reactions, leading to the formation of diverse medicinal compounds.

- Agrochemicals : It is also used in the synthesis of herbicides and fungicides, contributing to agricultural chemistry.

Case Study: Synthesis of Herbicides

Research has demonstrated that derivatives of this compound exhibit herbicidal properties. For example, studies indicated that certain synthesized compounds derived from this acid showed effective control over common weeds such as Digitaria sanguinalis and Imperata cylindrica, making it valuable for agricultural applications .

Industrial Applications

The compound finds utility in various industrial processes:

- Plasticizers : this compound can be used to produce plasticizers that enhance the flexibility and durability of plastics.

- Fragrance Industry : Its aromatic properties make it suitable for use in perfumes and flavorings.

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized. Research into this compound has shown potential for use in bioremediation processes due to its biodegradable nature. This aspect is crucial for developing eco-friendly solutions in environmental chemistry.

Data Table: Comparison of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Key in drug development |

| Agrochemicals | Herbicide synthesis | Effective against specific weed species |

| Industrial Chemistry | Production of plasticizers | Enhances material properties |

| Fragrance Industry | Component in perfumes | Contributes to aromatic profiles |

| Environmental Science | Bioremediation potential | Biodegradable and eco-friendly |

Mechanism of Action

The mechanism of action of 2-ethyl-6-methylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

- 2-Ethylbenzoic acid

- 6-Methylbenzoic acid

- 2-Methylbenzoic acid

- 6-Ethylbenzoic acid

Comparison: 2-Ethyl-6-methylbenzoic acid is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. Compared to its similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns .

Biological Activity

2-Ethyl-6-methylbenzoic acid (C₁₀H₁₂O₂), an aromatic carboxylic acid, has garnered attention for its potential biological activities and interactions with various biomolecules. This compound is structurally characterized by an ethyl group at the 2-position and a methyl group at the 6-position of the benzoic acid core, influencing its chemical properties and biological functions.

The molecular weight of this compound is approximately 164.20 g/mol. The unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity and potential applications in both pharmaceuticals and materials science.

Mechanism of Action:

this compound may exert its biological effects through mechanisms similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, it can inhibit cyclooxygenase enzymes, leading to a reduction in pro-inflammatory mediators, which suggests potential anti-inflammatory properties.

Biological Activities

Research into the biological activity of this compound is still emerging. However, comparisons with related compounds indicate potential for:

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Ethylbenzoic Acid | C₉H₁₀O₂ | Moderate antimicrobial activity |

| 6-Methylbenzoic Acid | C₉H₁₀O₂ | Antimicrobial and anti-inflammatory |

| 2,6-Dimethylbenzoic Acid | C₁₀H₁₂O₂ | Similar anti-inflammatory effects |

The presence of both ethyl and methyl groups in this compound enhances its lipophilicity, potentially improving its ability to penetrate biological membranes compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Studies: Limited research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against various pathogens. For instance, derivatives with longer carbon chains showed increased lipophilicity and enhanced antimicrobial efficacy .

- Cytotoxicity Assessments: In tests involving brine shrimp lethality (BST), derivatives of related benzoates exhibited varying degrees of cytotoxicity, suggesting that structural modifications can influence biological activity significantly. The correlation between lipophilicity and cytotoxicity was noted, indicating that increasing chain length may enhance activity .

- Therapeutic Potential: While direct studies on this compound are sparse, its structural characteristics suggest potential applications in treating inflammatory diseases and infections caused by antibiotic-resistant microorganisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.